(S)-tebuconazole

Chiral Agrochemicals Fungicide Bioactivity Apple Disease Management

Racemic tebuconazole introduces uncontrolled stereochemical variables in bioactivity and environmental fate assays. (S)-Tebuconazole (CAS 119364-85-1) is the pure (S)-enantiomer, essential as an analytical standard for chiral separation method validation and as a low-activity benchmark in CYP51 inhibition studies. - 1.4-5.9× lower acute aquatic toxicity vs. (R)-enantiomer; faster soil degradation. - Required for enantioselective LC-MS/MS calibration in food, water, and soil matrices. - Serves as negative control against (R)-tebuconazole (up to 208-fold more potent). Supplied with full certificates of analysis; shipped under controlled ambient conditions.

Molecular Formula C16H22ClN3O
Molecular Weight 307.82 g/mol
Cat. No. B1254113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tebuconazole
Molecular FormulaC16H22ClN3O
Molecular Weight307.82 g/mol
Structural Identifiers
SMILESCC(C)(C)C(CCC1=CC=C(C=C1)Cl)(CN2C=NC=N2)O
InChIInChI=1S/C16H22ClN3O/c1-15(2,3)16(21,10-20-12-18-11-19-20)9-8-13-4-6-14(17)7-5-13/h4-7,11-12,21H,8-10H2,1-3H3/t16-/m1/s1
InChIKeyPXMNMQRDXWABCY-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Tebuconazole Technical Baseline


(S)-tebuconazole is the (S)-(+)-enantiomer of the chiral triazole fungicide tebuconazole [1]. Chiral triazole fungicides act by inhibiting fungal sterol 14α-demethylase (CYP51) [2]. While tebuconazole is widely formulated and applied as a racemic (1:1) mixture of (R)-(-)-tebuconazole and (S)-(+)-tebuconazole, the two enantiomers exhibit pronounced stereoselectivity in their bioactivity, environmental fate, and non-target toxicity [3]. As such, the scientific and industrial use of (S)-tebuconazole is primarily justified not by its standalone properties, but by its distinct, quantifiable differentiation from the (R)-enantiomer and the racemate.

Type Chiral reference standard
Workflow Enantiomer-attribution review
Context Stereochemical-control study fit

(S)-Tebuconazole Substitution & Data Integrity


The enantiomers of tebuconazole are not functionally equivalent, a fact that invalidates direct substitution of the racemate for (S)-tebuconazole in scientific or industrial applications. Studies consistently demonstrate that the (R)-enantiomer possesses 16.8- to 208-fold greater fungicidal potency than the (S)-enantiomer [1][2]. Consequently, racemic tebuconazole contains 50% of a substantially less active component. This stereoselectivity extends to environmental fate: (S)-tebuconazole degrades faster in soil [3] and accumulates preferentially in earthworms [4], while exhibiting 1.4-5.9 times lower acute aquatic toxicity than the (R)-enantiomer [5]. Using the racemate or an alternative triazole such as difenoconazole introduces uncontrolled variables into any assay or process. For applications requiring precise quantification of bioactivity, environmental persistence, or toxicological endpoints, the use of a defined enantiomer like (S)-tebuconazole is not an enhancement—it is a fundamental scientific control.

(S)-Tebuconazole Defined enantiomer with well-characterized lower CYP51 inhibition, distinct soil degradation kinetics, and species-specific aquatic toxicity profile.
Racemic Tebuconazole / Unspecified Triazole Contains 50% (R)-enantiomer with substantially higher bioactivity and different environmental fate; substitution may invalidate stereoselective assay interpretation and fate modeling.

(S)-Tebuconazole Differential Evidence


Fungicidal Activity Differential in Apple Pathogens

In a direct head-to-head comparison, the fungicidal activity of (R)-(-)-tebuconazole was 16.8 to 68.4 times greater than that of (S)-(+)-tebuconazole against three major apple pathogens [1]. This quantifies the inferior potency of the (S)-enantiomer for applications where high efficacy is required.

Apple pathogen activity
Head-to-head
16.8–68.4 × lower vs (R)-enantiomer
Supports enantiomer-attribution review in bioactivity screening
In vitro; B. berengeriana, C. gloeosporioides, A. alternata
Chiral Agrochemicals Fungicide Bioactivity Apple Disease Management

Fusarium spp. Bioactivity Differential

A study evaluating the stereoselective bioactivity of tebuconazole enantiomers against Fusarium moniliforme, F. proliferatum, and F. graminearum found that the EC50 difference between the more active (-)-tebuconazole and the less active (+)-tebuconazole ranged from 32 to 208 times [1]. This places the (S)-(+)-enantiomer at a significant potency disadvantage.

Fusarium spp. activity
Head-to-head
32–208 × lower vs (R)-enantiomer
Supports CYP51 binding study fit; species-dependent potency review
Mycelial growth rate; F. moniliforme, F. proliferatum, F. graminearum
Mycology Fusarium Head Blight Enantioselective Toxicology

Soil Degradation Kinetics

In a study of degradation across seven soil types, (S)-(+)-tebuconazole was found to degrade faster than its (R)-antipode under both aerobic and anaerobic conditions [1]. The study further correlated this enantioselectivity with soil organic carbon content.

Soil degradation
Head-to-head
Faster degradation for (S)-enantiomer
Supports environmental fate modeling with enantiomer-specific kinetics
Aerobic and anaerobic soils; correlated with soil organic carbon
Environmental Fate Soil Science Pesticide Dissipation

Aquatic Toxicity in Non-Target Organisms

The acute toxicity of the enantiomers was evaluated in three non-target aquatic species: Scenedesmus obliquus, Daphnia magna, and Danio rerio. The study found that (R)-(-)-tebuconazole was approximately 1.4 to 5.9 times more toxic than (S)-(+)-tebuconazole [1].

Aquatic toxicity
Head-to-head
1.4–5.9 × lower toxicity vs (R)-enantiomer
Supports ecotoxicological benchmarking of enantiomer-specific risk
Acute assays; S. obliquus, D. magna, D. rerio
Ecotoxicology Aquatic Toxicology Risk Assessment

Earthworm Bioaccumulation

Despite its lower bioactivity and toxicity, (S)-(+)-tebuconazole exhibited preferential bioaccumulation in the earthworm Eisenia fetida compared to the (R)-enantiomer [1]. The study found no significant difference in acute toxicity to the earthworm between the enantiomers.

Earthworm accumulation
Context-dependent
Preferential bioaccumulation of (S)-enantiomer
Supports terrestrial bioaccumulation model review; lower toxicity does not predict lower uptake
Eisenia fetida laboratory soil study; no significant acute toxicity difference
Bioaccumulation Soil Ecotoxicology Terrestrial Invertebrates

Residue Dissipation in Fruit

Field studies on apples and grapes reveal enantioselective dissipation. In Fuji and Hanfu apples, the half-life of (+)-S-tebuconazole was longer (19.12 and 21.02 days) than that of (-)-R-tebuconazole (15.59 and 16.91 days) [1]. In contrast, a study on grapes found the half-life of (+)-tebuconazole (6.4 days) to be longer than (-)-tebuconazole (5.2 days) [2]. This demonstrates that the relative persistence of the (S)-enantiomer is matrix-dependent.

Fruit residue half-life
Cross-study
(S)-enantiomer half-life 18–24% longer in apples, 23% longer in grapes
Supports matrix-dependent residue interpretation for food safety research
Field trials; apple (Fuji, Hanfu) and grape varieties
Food Safety Residue Analysis Post-Harvest Physiology

(S)-Tebuconazole Application Scenarios


Chiral Residue Method Development

(S)-tebuconazole is an indispensable analytical standard for developing and validating LC-MS/MS or HPLC methods to separate and quantify tebuconazole enantiomers in complex matrices like food, water, and soil. Given the enantioselective degradation and bioaccumulation profiles documented in apples [1] and grapes [2], accurate quantification of the individual enantiomers is essential for food safety monitoring and regulatory compliance. The pure (S)-enantiomer is required for method calibration, recovery studies, and as a matrix spike control to ensure accurate identification and quantification of the enantiomeric fraction in real-world samples [3].

Stereoselective Ecotoxicology & Fate Modeling

For environmental scientists investigating the fate and effects of chiral agrochemicals, (S)-tebuconazole serves as a critical experimental control. Its known lower acute aquatic toxicity [1], faster soil degradation [2], and preferential bioaccumulation in earthworms [3] make it the definitive standard for enantiomer-specific environmental fate studies. Using (S)-tebuconazole allows researchers to deconvolute the behavior of the racemic mixture, model the persistence of the less toxic component, and conduct enantioselective bioaccumulation studies in model organisms like zebrafish, where preferential accumulation of the (R)-enantiomer has been observed [4].

SAR and CYP51 Binding Studies

The vast potency differential between (S)-tebuconazole and its (R)-antipode—spanning up to 208-fold against Fusarium spp. [1]—makes (S)-tebuconazole an ideal negative control or low-activity benchmark in studies of triazole fungicide mechanism. Molecular docking studies have confirmed that (R)-tebuconazole has a shorter binding distance and lower energy with the CYP51 target [2]. Procuring pure (S)-tebuconazole enables precise in vitro assays to quantify stereoselective enzyme inhibition, investigate the structural basis of enantioselective bioactivity, and screen for novel inhibitors where the (S)-configuration represents an inactive or weakly active control.

Enantiomeric Purity Quality Control

As the agricultural industry moves towards developing single-enantiomer or enantiomerically enriched formulations (e.g., pure (R)-tebuconazole) to enhance efficacy and reduce environmental load, a certified reference standard of (S)-tebuconazole becomes a mandatory quality control tool. It is used to verify the enantiomeric purity of the active ingredient and to quantify the unwanted (S)-enantiomer as a chiral impurity in the final product, ensuring batch-to-batch consistency and compliance with regulatory specifications for enantiomeric excess.

Application
Selection Property
Validation Focus
Chiral residue method development
Enantiomer-specific calibration and recovery control
Matrix-matched enantiomeric fraction accuracy
Stereoselective ecotoxicology and fate modeling
Well-characterized lower aquatic toxicity and soil lability
Enantiomer-specific persistence and bioaccumulation endpoints
CYP51 structure-activity studies
Low-activity enantiomeric benchmark for binding assays
Stereoselective enzyme inhibition and docking model correlation
Enantiomeric purity quality control
Certified reference standard for chiral impurity quantification
Enantiomeric excess verification and batch consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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